molecular formula C10H8F3NO3 B13934079 Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate

Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B13934079
M. Wt: 247.17 g/mol
InChI Key: QMRNYXPCCIXNIR-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, an acetyl group, and a carboxylate ester group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of a pyridine derivative. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the acetyl and carboxylate ester groups

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for high yield and purity, ensuring that the final product meets the necessary specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridine derivatives, such as:

Uniqueness

Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H8F3NO3/c1-5(15)6-3-7(9(16)17-2)14-8(4-6)10(11,12)13/h3-4H,1-2H3

InChI Key

QMRNYXPCCIXNIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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